molecular formula C15H25Cl B8669942 trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene CAS No. 6784-45-8

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene

Cat. No.: B8669942
CAS No.: 6784-45-8
M. Wt: 240.81 g/mol
InChI Key: BJVUJIDTICYHLL-UHFFFAOYSA-N
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Description

trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene, also known as trans,trans-farnesyl chloride, is an organic compound with the molecular formula C15H25Cl and a molecular weight of 240.81 g/mol . This compound is characterized by its three double bonds and a chlorine atom attached to a long carbon chain, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

6784-45-8

Molecular Formula

C15H25Cl

Molecular Weight

240.81 g/mol

IUPAC Name

1-chloro-3,7,11-trimethyldodeca-2,6,10-triene

InChI

InChI=1S/C15H25Cl/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3

InChI Key

BJVUJIDTICYHLL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCl)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene can be synthesized through the chlorination of farnesol or farnesyl acetate. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.

    Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in acetone.

    Reduction: Pd/C in ethanol under hydrogen atmosphere.

Major Products:

Mechanism of Action

The mechanism of action of 1-chloro-3,7,11-trimethyldodeca-2,6,10-triene involves its ability to act as an electrophile due to the presence of the chlorine atom. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of diverse chemical products. The compound can also participate in radical reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: trans,trans-1-Chloro-3,7,11-trimethyl-2,6,10-dodecatriene is unique due to its chlorine atom, which imparts distinct reactivity compared to its bromine or alcohol counterparts. This makes it a valuable intermediate in the synthesis of various organic compounds .

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